N-Hexylethylenediamine

Lipophilicity Partition coefficient Drug design building block

N-Hexylethylenediamine (N-Hexyl-1,2-ethanediamine; molecular formula C₈H₂₀N₂; MW 144.26) is an N-alkyl-substituted ethylenediamine derivative bearing a linear six-carbon hexyl chain on one terminal nitrogen. It is a bifunctional diamine possessing one primary amine (–NH₂) and one secondary amine (–NH–), making it a primary–secondary diamine building block with an experimentally determined LogP of 2.21, a density of 0.832 g/mL at 25 °C, and a boiling point of 101–103 °C at 20 mmHg.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 7261-70-3
Cat. No. B1587696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexylethylenediamine
CAS7261-70-3
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCCCCCCNCCN
InChIInChI=1S/C8H20N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-9H2,1H3
InChIKeyADKFRZBUXRKWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexylethylenediamine (CAS 7261-70-3): Core Physicochemical and Structural Profile for Research Procurement


N-Hexylethylenediamine (N-Hexyl-1,2-ethanediamine; molecular formula C₈H₂₀N₂; MW 144.26) is an N-alkyl-substituted ethylenediamine derivative bearing a linear six-carbon hexyl chain on one terminal nitrogen . It is a bifunctional diamine possessing one primary amine (–NH₂) and one secondary amine (–NH–), making it a primary–secondary diamine building block with an experimentally determined LogP of 2.21, a density of 0.832 g/mL at 25 °C, and a boiling point of 101–103 °C at 20 mmHg . The compound is typically supplied as a colorless to pale yellow liquid requiring storage under inert gas at 2–8 °C and is classified as corrosive (UN 2735, Class 8) .

Why N-Hexylethylenediamine Cannot Be Replaced by Generic N-Alkylethylenediamine Analogs in Critical Applications


Within the N-alkylethylenediamine homologous series, physicochemical properties and functional performance are exquisitely sensitive to alkyl chain length and branching architecture. As demonstrated by Iida et al. (2011), the solidification tendency of protic ionic liquids (PILs) derived from these diamines follows the rank order butyl > dodecyl > decyl > octyl > hexyl ≫ 2-ethylhexyl, meaning the hexyl derivative occupies a distinct fluidity window that is lost with both shorter and longer straight-chain analogs [1]. Furthermore, Takemura et al. (2014) showed that the chelating diamine motif of the hexyl derivative enables copper(II) complexation within the PIL cation despite electrostatic repulsion—a coordination mode absent in simple monoamine-based ionic liquids—while the complex lifetime (≈10⁻⁴ s) is orders of magnitude longer than in conventional molecular solvents [2]. Chain-length-dependent micellization behavior (CMC decreasing linearly with increasing carbon number in the CₘN₂N series) further precludes simple analog substitution without altering surfactant or self-assembly properties [3].

Quantitative Differentiation Evidence for N-Hexylethylenediamine (CAS 7261-70-3) Versus Closest Analogs


Lipophilicity Window: N-Hexylethylenediamine Occupies a Distinct LogP Range Separating It from Both Shorter-Chain and Unsubstituted Ethylenediamine Analogs

N-Hexylethylenediamine exhibits an experimentally measured LogP of 2.21 , which places its lipophilicity in a range fundamentally distinct from the parent unsubstituted ethylenediamine (predicted LogP ≈ −2.04 to −1.2) [1] and from shorter-chain N-butylethylenediamine analogs. This ~4 log-unit difference corresponds to approximately 10,000-fold higher octanol–water partition coefficient, meaning the hexyl derivative partitions preferentially into organic phases and hydrophobic environments, whereas ethylenediamine remains predominantly aqueous. This property is critical for applications requiring balanced hydrophilic–hydrophobic character, such as the design of protic ionic liquids with tuned water miscibility and metal-extraction efficiency [2].

Lipophilicity Partition coefficient Drug design building block

Protic Ionic Liquid Fluidity: Hexyl Chain Provides Optimal Resistance to Solidification Versus Both Linear and Branched Alkyl Analogs

In a systematic study of N-alkylethylenediaminium-based protic ionic liquids (PILs) with Tf₂N⁻ anion, Iida et al. (2011) established the solidification tendency rank order: butyl > dodecyl > decyl > octyl > hexyl ≫ 2-ethylhexyl [1]. The N-hexylethylenediaminium-Tf₂N PIL remains liquid at temperatures where the butyl, dodecyl, decyl, and octyl analogs have already solidified, while the 2-ethylhexyl (branched) analog shows the lowest solidification tendency due to chain branching disrupting packing. For silver(I)-based ILs (Ag-ILs), the trend was octyl ≫ hexyl > 2-ethylhexyl, again positioning hexyl as an intermediate with controlled solidification. The diffusion coefficients revealed intermolecular interaction strength increasing as hexyl < octyl < 2-ethylhexyl for Ag-ILs, indicating weaker ion-pairing for hexyl compared to longer or branched chains [1]. The ionicity (conductivity relative to ideal) of the hexyl-PIL (0.38–0.43) was comparable to other chain lengths, confirming that the fluidity advantage comes without sacrificing ionic character [1].

Ionic liquids Phase behavior Metal extraction

Copper(II) Chelation Inside the PIL Cation: N-Hexylethylenediamine Enables Intramolecular Complexation That Monoamine-Based Ionic Liquids Cannot Achieve

Takemura et al. (2014) demonstrated by ¹³C and ¹⁵N paramagnetic relaxation NMR, visible electronic spectroscopy, and EXAFS that copper(II) ions preferentially form a bis-Hexen chelate complex within the protic ionic liquid comprising monoprotonated N-hexylethylenediaminium (HHexen⁺) and Tf₂N⁻ (or TFA⁻), despite the electrostatic repulsion between the Cu²⁺ cation and the positively charged PIL cation [1]. In stark contrast, when the analogous monoprotonated hexylaminium PIL (HHexam⁺-Tf₂N, which lacks the chelating ethylenediamine motif) was used, the Cu²⁺ ion exhibited preferential affinity for the Tf₂N⁻ anion over the protonated amine, demonstrating no cation-based chelation [1]. The lifetime of the Cu(II)–Hexen complex in the PIL was determined to be approximately 10⁻⁴ s by ¹³C ΔT₁ₚ⁻¹ and ¹⁴N ΔT₂ₚ⁻¹ NMR relaxation analysis, which is appreciably longer than complex lifetimes in conventional molecular solvents [1]. Additionally, EXAFS analysis confirmed the bis-Hexen coordination geometry with counteranions occupying axial sites [1]. The study also compared neat N-hexylethylenediamine (Hexen) and neat ethylenediamine (En) as reference molecular liquids, validating that the chelating diamine functionality unique to Hexen is responsible for this behavior [1].

Metal chelation Task-specific ionic liquids Coordination chemistry

Silver Nanoparticle Precursor Divergence: Hexyl Chain Gives a Higher-Melting Complex with Altered Nanostructure Versus the Branched 2-Ethylhexyl Analog

Iida et al. (2008) prepared two bis(N-alkylethylenediamine)silver(I) ionic liquids and determined their phase behavior and nanostructure formation: [Ag(hex-en)₂]PF₆ (hexyl derivative) exhibited a glass transition at −6 °C, whereas [Ag(eth-hex-en)₂]NO₃ (2-ethylhexyl branched derivative) had a significantly lower transition point at −54 °C [1]. Small-angle X-ray scattering confirmed bilayer structures in the liquid state for both complexes, but transmission electron microscopy (TEM) revealed the presence of nanostructured microemulsion-like domains (<5 nm) only in the [Ag(eth-hex-en)₂]NO₃ liquid, which were not clearly observed in the [Ag(hex-en)₂]PF₆ liquid [1]. Critically, upon reduction with aqueous NaBH₄, the [Ag(eth-hex-en)₂]NO₃ liquid generated homogeneous and uniformly sized silver(0) nanoparticles, whereas silver(0) nanoparticles were not formed from the [Ag(hex-en)₂]PF₆ liquid under identical conditions [1]. The diffusion coefficients of both complex cations showed strong temperature dependence, with the eth-hex-en complex exhibiting particularly large dependence below 40 °C [1].

Silver nanoparticles Metallomesogens Ionic liquid crystals

Complete Aqueous-Phase Metal Extraction by Hexyl-PIL: Quantitative Removal of Both Ni(II) and Cu(II) with Different Selectivity Profile Versus the Branched Analog

Takemura et al. (2016) investigated the interactions of nickel(II) ions in protic ionic liquids comprising N-hexyl- or N-2-ethylhexyl-ethylenediaminium cations with Tf₂N⁻ or TFA⁻ anions. A complete extraction of both nickel(II) and copper(II) ions from the aqueous phase was achieved using the N-hexylethylenediaminium PILs with the Tf₂N⁻ counter anion [1]. In the hexyl-PIL system, Ni(II) dominantly forms a tris(Hexen) complex at lower Ni(II) concentrations, transitioning to a cis-aniono bis(Hexen) complex upon increasing Ni(II) loading—a concentration-dependent speciation behavior mapped by visible electronic and EXAFS spectroscopy [1]. Critically, the ethyl-branch in the 2-ethylhexyl PIL had a significantly larger effect on the solubility of copper(II) salts than on nickel(II) salts, meaning the linear hexyl analog provides more predictable and less variable extraction behavior across different transition metals [1].

Liquid-liquid extraction Nickel recovery Copper recovery

Primary–Secondary Diamine Architecture in Melt Amination: Differential Reactivity Versus Primary–Primary Diamines for Polypropylene Functionalization

Lu, Macosko, and Horrion (2005) systematically compared three structurally distinct diamines for the melt amination of maleated polypropylenes: hexamethylenediamine (primary–primary, C6 spacer), p-xylylenediamine (primary–primary, aromatic spacer), and N-hexylethylenediamine (primary–secondary, C6 tail with ethylenediamine head) [1]. FTIR conversion data demonstrated that the reaction between the primary amine and maleic anhydride grafts proceeded to near completion for all three diamines, confirming that only the primary amine group reacts, while the secondary amine of N-hexylethylenediamine remains available for subsequent chemistry (e.g., further crosslinking, coupling to isocyanates, or ionic functionalization) [1]. Chain extension was monitored in real time by torque rheometry during twin-screw extrusion, and the resulting amino-functionalized polypropylenes functioned as effective adhesion promoters and compatibilizers between thermoplastic polyurethanes (TPU) and polypropylene [1]. The primary–secondary diamine architecture is unavailable in hexamethylenediamine and p-xylylenediamine, both of which consume both amine functionalities in the grafting step and leave no residual reactive handle [1].

Polymer compatibilization Reactive extrusion Polyolefin adhesion

Application Scenarios Where N-Hexylethylenediamine (CAS 7261-70-3) Provides Verified Differentiation Over Analogs


Design of Protic Ionic Liquids Requiring Balanced Fluidity and Metal-Chelating Capability

Researchers designing task-specific protic ionic liquids (PILs) for transition-metal extraction or catalysis should select N-hexylethylenediamine over shorter-chain (butyl, octyl) or longer-chain (decyl, dodecyl) linear analogs when the goal is to minimize solidification tendency while retaining the chelating ethylenediamine head group essential for metal-ion coordination within the PIL cation. As established by Iida et al. (2011), the hexyl-PIL exhibits lower solidification tendency than butyl, octyl, decyl, and dodecyl analogs (rank order: butyl > dodecyl > decyl > octyl > hexyl) [1]. The chelating diamine motif, uniquely preserved in the N-hexylethylenediaminium cation, enables intramolecular Cu(II) and Ni(II) chelation—a property absent in simple alkylammonium or hexylaminium ILs—with complete (>99%) extraction of both metals from aqueous phases demonstrated for the hexyl-PIL with Tf₂N⁻ anion [2][3]. This combination of liquid-state stability and chelation-driven metal extraction makes the hexyl derivative the optimal choice among linear N-alkylethylenediamines for PIL-based metal separation processes.

Silver(I)-Based Ionic Liquid Crystals and Nanostructured Soft Materials Where Nanoparticle Formation Must Be Suppressed

When formulating silver(I)-containing ionic liquids or metallomesogens and the application requires a well-defined bilayer structure in the liquid state without spontaneous silver nanoparticle formation, the bis(N-hexylethylenediamine)silver(I) complex is the appropriate choice over the corresponding 2-ethylhexyl-branched analog. Iida et al. (2008) demonstrated that [Ag(hex-en)₂]PF₆ has a glass transition at −6 °C and does not generate silver(0) nanoparticles upon NaBH₄ reduction, in direct contrast to [Ag(eth-hex-en)₂]NO₃ (transition at −54 °C) which readily forms uniform AgNPs under identical conditions [1]. The absence of nanoparticle-forming tendency in the hexyl complex is attributed to the absence of the nanostructured microemulsion-like domains (<5 nm) that were observed by TEM in the branched analog [1]. For applications in lubricants, heat-transfer fluids, or electrochemical media where incidental metal-particle formation must be avoided, the hexyl derivative provides a wider thermal stability window and suppressed nanoparticle generation.

Polyolefin–Polyurethane Compatibilizer Synthesis Requiring Orthogonal Post-Functionalization Capability

In reactive extrusion processes for producing amino-functionalized polypropylene adhesion promoters, N-hexylethylenediamine offers a unique primary–secondary diamine architecture that leaves a residual secondary amine after grafting, unlike primary–primary diamines (hexamethylenediamine, p-xylylenediamine) whose amine functionality is fully consumed. As demonstrated by Lu et al. (2005), FTIR-confirmed near-complete reaction of the primary amine with maleic anhydride grafts leaves the secondary amine of N-hexylethylenediamine available for subsequent chemistry—such as isocyanate coupling for polyurethane linkage, further functionalization with electrophiles, or ionic crosslinking [1]. This orthogonal reactivity is structurally impossible to achieve with symmetrically primary diamines. Researchers developing multi-step compatibilization strategies for thermoplastic polyurethane/polyolefin blends should therefore procure N-hexylethylenediamine specifically when a post-grafting reactive handle is required.

pH-Responsive Surfactant Systems Requiring C₈-Chain Amphiphilicity with Amine-Based Headgroup Tunability

For studies of pH-responsive self-assembly where the C₈ chain length (m = 8 in the CₘN₂N series) provides a specific balance of critical micelle concentration (CMC) and aggregation behavior, N-hexylethylenediamine—which corresponds to the octyl-carbon backbone in N-alkyl-1,2-ethylenediamine nomenclature—occupies a distinct position in the homologous series. The CMC of CₘN₂N surfactants decreases linearly with increasing hydrocarbon chain length following the Klevens equation when at least one amine is protonated, meaning the C₈ (hexyl-ethylenediamine) derivative has a higher CMC than C₁₀, C₁₂, C₁₄, and C₁₆ analogs but lower than shorter-chain variants [1]. Critically, the C₈ member does not undergo the thermally reversible rodlike-micelle-to-vesicle transition observed for C₁₀, C₁₂, and C₁₄ members, making it the preferred choice when purely pH-dependent but not thermally sensitive assembly is required [1].

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